molecular formula C10H13NO4 B1444789 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate CAS No. 1366392-10-0

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate

Cat. No.: B1444789
CAS No.: 1366392-10-0
M. Wt: 211.21 g/mol
InChI Key: LGPULUNQERJYGI-BQYQJAHWSA-N
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Description

1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with a suitable aldehyde under basic conditions, followed by subsequent reactions to introduce the methyl and ethyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate include other cyanoesters and related organic molecules. For example:

    Ethyl cyanoacetate: A simpler compound with similar reactivity.

    Methyl cyanoacetate: Another related compound with a different alkyl group.

    Diethyl malonate: A compound with similar ester functionality but lacking the cyano group.

Properties

IUPAC Name

1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPULUNQERJYGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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